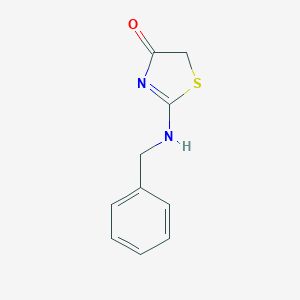

2-Benzylamino-thiazol-4-one

説明

BenchChem offers high-quality 2-Benzylamino-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylamino-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17385-69-2 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chameleon Scaffold: A Definitive Guide to Tautomerism in 2-Amino-thiazol-4-ones

Executive Summary

In medicinal chemistry, the 2-amino-thiazol-4-one scaffold (often referred to as pseudothiohydantoin) is classified as a "privileged structure" due to its ability to bind diverse biological targets, from PPAR

For drug development professionals, the ambiguity between the 2-amino-thiazol-4-one (aromatic) and 2-imino-thiazolidin-4-one (non-aromatic) forms represents a critical failure point in Structure-Based Drug Design (SBDD). Misidentifying the dominant tautomer leads to incorrect pharmacophore modeling, failed docking scores, and inexplicable SAR (Structure-Activity Relationship) discontinuities.

This technical guide provides a rigorous, evidence-based framework for identifying, characterising, and controlling these tautomeric states in both solution and solid phases.

Part 1: Structural Dynamics & The Tautomeric Landscape

The Core Equilibrium

The compound formally known as 2-amino-thiazol-4(5H)-one exists in a dynamic equilibrium dominated by two primary forms. Unlike simple keto-enol systems, this heterocyclic system involves a three-atom nitrogen-carbon-nitrogen (N-C-N) proton transfer, significantly influenced by solvent polarity and substitution at the C5 position.

-

Form A (Amino-oxo): Characterized by an endocyclic double bond (C=C or C=N) and an exocyclic primary amine (

). This form allows for aromaticity in the thiazole ring. -

Form B (Imino-oxo): Characterized by an exocyclic double bond (C=NH) and a saturated thiazolidine ring. This form breaks the heteroaromaticity but is often stabilized by strong intermolecular hydrogen bonding networks.

Visualization: The Tautomeric Mechanism

The following diagram illustrates the prototropic shift between the amino and imino forms, highlighting the critical proton migration path.

Figure 1: Prototropic tautomerism pathway. In aqueous and polar environments, the equilibrium strongly favors Form B (Imino).

Energetics and Stability

Theoretical studies using DFT (Density Functional Theory) at the B3LYP/6-31+G(d,p) level indicate that in the gas phase, the energy difference between tautomers is minimal. However, in aqueous solution , the imino form (Form B) is energetically favored by approximately 3–5 kcal/mol due to efficient solvation of the polar exocyclic imine and the ability of the ring nitrogen (N3) to act as a hydrogen bond donor [1].

Critical Insight: Commercial chemical libraries often depict these compounds in the Amino (Form A) state. If you use these 2D structures directly for high-throughput docking without tautomer enumeration, your virtual screening will likely fail to identify active hits.

Part 2: Analytical Characterization (The "How-To")

Distinguishing between these forms requires specific spectroscopic markers. Standard LC-MS is insufficient as both forms have identical mass (

NMR Spectroscopy Diagnostics

Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state determination.

| Feature | Amino Form (Form A) | Imino Form (Form B) |

| Broad singlet for | Distinct singlets: Ring NH (N3) and Exocyclic =NH. | |

| Shifted upfield (aromatic character). | Shifted downfield (C=N exocyclic character). | |

| Alkene character (if C4-C5 double bond exists). | Aliphatic ( | |

| NOE Signal | NOE between | Strong NOE between Ring N3-H and C5-H. |

X-Ray Crystallography (Solid State)

In the solid state, X-ray diffraction provides definitive proof based on bond lengths.

-

C2–N(exocyclic) bond length:

-

Amino form: ~1.34 Å (single bond character).

-

Imino form: ~1.27 Å (double bond character).

-

-

C2–N3(endocyclic) bond length:

-

Amino form: ~1.29 Å (double bond character).

-

Imino form: ~1.38 Å (single bond character).

-

Field Note: Most unsubstituted 2-amino-thiazol-4-ones crystallize in the Imino form [2].

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Imino-thiazolidin-4-one (Pseudothiohydantoin)

Objective: To synthesize a reference standard for the imino tautomer.

Reagents:

-

Thiourea (1.0 eq)

-

Ethyl chloroacetate (1.0 eq)

-

Ethanol (anhydrous)

-

Sodium Acetate (NaOAc)

Workflow:

-

Condensation: Dissolve thiourea (0.1 mol) in ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.

-

Addition: Add ethyl chloroacetate (0.1 mol) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux for 3–4 hours. Monitor via TLC (Mobile phase: CHCl

:MeOH 9:1). -

Isolation (Salt Form): Cool to room temperature. The hydrochloride salt of the imino form will precipitate. Filter and wash with cold ethanol.

-

Neutralization (Free Base): Dissolve the salt in minimal water. Neutralize with saturated NaOAc solution until pH ~7. The free base (2-imino-thiazolidin-4-one) precipitates.[3]

-

Purification: Recrystallize from hot water or ethanol/water mix.

-

Validation: Verify structure using the NMR markers listed in Table 2.1.

Protocol B: Tautomer Identification via Solvent Titration NMR

Objective: To determine the stability of the tautomer in varying physiological mimics.

Reagents:

-

Compound of interest (10 mg)

-

DMSO-

(Polar aprotic) -

CDCl

(Non-polar) -

D

O (Polar protic - requires presaturation pulse sequence)

Workflow:

-

Baseline Scan: Acquire a standard

H NMR in DMSO- -

Titration: Prepare a sample in CDCl

. If solubility is poor, use a CDCl -

Observation:

-

If the spectrum shows a single set of peaks shifting slightly, the tautomeric equilibrium is fast (averaged signal).

-

If distinct sets of peaks appear (e.g., two C5-H signals), the interconversion is slow on the NMR timescale, allowing calculation of

.

-

-

Calculation: Integrate the C5-methylene protons for both forms.

Part 4: Implications for Drug Design (Computational Strategy)

When docking these compounds, standard force fields (MMFF94, OPLS) often fail to penalize the high-energy tautomer correctly.

Recommended Workflow for Computational Chemists:

-

Enumeration: Use tools like LigPrep or ChemAxon to generate both Amino and Imino tautomers explicitly.

-

QM Optimization: Do not rely on molecular mechanics energies. Perform a quick DFT geometry optimization (B3LYP/6-31G*) with a solvation model (PCM/water) to determine the low-energy conformer.

-

Ensemble Docking: Dock BOTH tautomers.

-

If the Imino form scores significantly better, inspect the pose for H-bonds involving the Ring N3 (donor) and Exocyclic =NH (acceptor).

-

If the Amino form scores better, verify if the binding pocket is hydrophobic enough to force the tautomeric shift (desolvation penalty).

-

Decision Tree: Analytical & Computational Workflow

Figure 2: Integrated workflow for determining tautomeric state in drug discovery.

References

-

Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution.[4][5] The Journal of Physical Chemistry A, 109(39), 8904–8913.[5] Link

-

Marković, S., et al. (2020). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one. Semantic Scholar. Link

-

ChemicalBook. (2025). Pseudothiohydantoin (CAS 556-90-1) Chemical Properties and Synthesis. Link

-

Havrylyuk, D., et al. (2010). Synthesis and biological evaluation of thiazolidinone derivatives. European Journal of Medicinal Chemistry. (Contextualized via search results on Thiazolidinone scaffolds). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pseudothiohydantoin | 556-90-1 [chemicalbook.com]

- 4. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Researcher's Guide to the Hantzsch Synthesis of 2-Aminothiazolidin-4-ones

Introduction: The Significance of the 2-Aminothiazolidin-4-one Scaffold

The 2-aminothiazolidin-4-one core is a privileged scaffold in medicinal chemistry and drug development. This heterocyclic system is a key structural component in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The inherent reactivity of the amino group and the active methylene group adjacent to the carbonyl function makes it a versatile building block for the synthesis of diverse and complex molecules.[1]

The Hantzsch thiazole synthesis, a classic reaction first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of thiazole-containing heterocycles.[3][4] While traditionally known for the reaction between α-haloketones and thioamides, a key modification of this reaction—the condensation of thiourea with an α-haloacetic acid or its derivatives—provides a direct and efficient route to the valuable 2-aminothiazolidin-4-one framework.[1][5]

This guide provides an in-depth exploration of this specific application of the Hantzsch synthesis. We will dissect the reaction mechanism, present detailed experimental protocols, discuss critical parameters for optimization, and offer troubleshooting advice to empower researchers in their synthetic endeavors.

The Reaction Mechanism: A Step-by-Step Cyclocondensation

The synthesis of 2-aminothiazolidin-4-ones from thiourea and chloroacetic acid is a classic example of a cyclocondensation reaction. The process can be understood through three primary steps, initiated by the nucleophilic character of the sulfur atom in thiourea.

-

S-Alkylation: The reaction commences with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of chloroacetic acid. This is a standard S_N2 reaction that displaces the chloride ion and forms an S-alkylated isothiouronium intermediate.

-

Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular nucleophilic attack. One of the nitrogen atoms of the isothiouronium moiety attacks the electrophilic carbonyl carbon of the carboxylic acid group. This step results in the formation of a tetrahedral intermediate and the closure of the five-membered ring.

-

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic-like 2-aminothiazolidin-4-one ring system.

This elegantly simple yet powerful mechanism provides a reliable pathway to the target heterocycle.

Caption: Figure 1: Reaction Mechanism.

Experimental Protocols

This section details two distinct protocols for the synthesis of 2-aminothiazolidin-4-ones. Protocol 1 follows a conventional, solvent-based approach, while Protocol 2 describes a more contemporary, solvent-free method using microwave irradiation.

Protocol 1: Conventional Synthesis in Aqueous Medium

This method utilizes water as a solvent, leveraging the acidity of chloroacetic acid to self-catalyze the reaction. It is a cost-effective and environmentally conscious approach.[5]

Materials:

-

Thiourea

-

Chloroacetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Büchner funnel and filtration flask

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (e.g., 7.6 g, 0.1 mol) and chloroacetic acid (e.g., 9.45 g, 0.1 mol). To this mixture, add 50 mL of deionized water.

-

Causality Note: Using equimolar amounts of reactants is crucial for maximizing yield and minimizing unreacted starting material. Water serves as a green and effective solvent, and the inherent acidity of chloroacetic acid is sufficient to catalyze the reaction without the need for an external acid catalyst.[5]

-

-

Heating and Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 100°C) with continuous stirring. Maintain the reflux for 4-6 hours.

-

Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent without loss of solvent.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture and spot it against the starting materials on a silica gel plate, using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3).

-

Product Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the heat source and allow the flask to cool to room temperature. As the solution cools, the product, 2-iminothiazolidin-4-one, will often precipitate as a white or off-white solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any unreacted starting materials and water-soluble impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Determine the yield and melting point.

Protocol 2: One-Pot, Solvent-Free Microwave-Assisted Synthesis

This protocol describes a rapid, efficient, and environmentally friendly one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones, which are derivatives of the target scaffold. This method avoids the use of bulk solvents and significantly reduces reaction times.[6]

Materials:

-

Thiourea (or a substituted thiourea)

-

Chloroacetic Acid

-

An appropriate aromatic aldehyde

-

Microwave reactor with quartz reaction vessels

-

Mortar and pestle (optional)

Procedure:

-

Reactant Preparation: In a cylindrical quartz microwave tube, place the thiourea (e.g., 3 mmol), chloroacetic acid (3.6 mmol), and the desired aldehyde (3 mmol).[6]

-

Causality Note: This one-pot, three-component reaction is highly efficient. The Hantzsch cyclization occurs first to form the 2-iminothiazolidin-4-one in situ. The active methylene group at the C-5 position then immediately undergoes a Knoevenagel condensation with the aldehyde, all in a single operation.

-

-

Microwave Irradiation: Place the sealed tube into the microwave reactor. Irradiate the mixture at a set power (e.g., 50-100W) and temperature (e.g., 110-120°C) for a short duration, typically 10-20 minutes.[6]

-

Causality Note: Microwave heating provides rapid and uniform heating of the reaction mixture, dramatically accelerating the reaction rate compared to conventional heating. This often leads to higher yields and cleaner product profiles in significantly shorter times.

-

-

Cooling and Isolation: After the irradiation cycle is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature. The reaction mixture will typically solidify.

-

Purification: The crude solid product can be purified by washing with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization or column chromatography.

Caption: Figure 2: General Experimental Workflow.

Key Considerations for Optimization & Troubleshooting

Achieving high yields and purity in the Hantzsch synthesis requires careful control over several parameters.

| Parameter | Importance & Expert Insights |

| Reactant Purity | Impurities in either the thiourea or the α-halo acid can lead to side reactions and lower yields. Always use reagents of high purity or purify them before use. |

| Stoichiometry | A 1:1 to 1:1.2 molar ratio of thiourea to the halo-acid is typical.[3] An excess of one reactant may be used to drive the reaction to completion but can complicate purification. |

| Solvent | While water and ethanol are common, the choice of solvent can influence reaction rates and solubility of the product. For greener approaches, solvent-free conditions or the use of recyclable catalysts like silica-supported tungstosilicic acid can be explored.[7][8] |

| Temperature | Reaction temperature is a critical optimization parameter. While reflux is standard, some substrates may benefit from lower temperatures to minimize side product formation. Microwave and ultrasonic irradiation can offer significant advantages in terms of speed and yield.[7][9] |

| pH Control | The reaction is often self-catalyzed by the acidic reactant. However, in some cases, particularly with N-substituted thioureas, running the reaction under explicitly acidic conditions can lead to a mixture of isomers (2-amino-thiazoles vs. 2-imino-dihydrothiazoles).[8][10] Careful pH control or neutralization during work-up is often necessary to isolate the desired product. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Suboptimal reaction conditions (time, temp). 2. Impure starting materials. 3. Incorrect stoichiometry. | 1. Systematically optimize temperature and extend reaction time, monitoring by TLC. 2. Verify the purity of reactants via melting point or spectroscopy. 3. Re-check calculations and weighings. |

| Formation of Side Products | 1. Isomer formation under acidic conditions.[10] 2. Decomposition of reactants or product at high temperatures. 3. Undesired reactions with the solvent. | 1. Adjust the pH to be neutral or slightly basic during work-up.[8] 2. Attempt the reaction at a lower temperature for a longer duration. 3. Select a more inert solvent. |

| Product is an Oil / Fails to Crystallize | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Purify the crude product using column chromatography. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. Try triturating the oil with a non-polar solvent like hexane. |

References

- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH.

- General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchG

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annul

- "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.

- Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem.

- Hantzsch Thiazole Synthesis - SynArchive.

- Mechanism of Hantzsch Thiazole Synthesis.

- 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchG

- Thiazole synthesis - Organic Chemistry Portal.

- Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annul

- Hantzsch thiazole synthesis - labor

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1.

- One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradi

- An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles - Organic Chemistry Portal.

- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC.

- 2-Amino-4-thiazolidinones: synthesis and reactions - Semantic Scholar.

- Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google P

- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiprolifer

- Hantzsch pyridine synthesis - Wikipedia.

- Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole - Chemical Methodologies.

- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.

- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)

- Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]

- 6. One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]

High-Purity Synthesis and Functionalization of 2-Benzylamino-thiazol-4-one

A Versatile Scaffold for Medicinal Chemistry

Abstract

This Application Note provides a rigorous technical guide for the synthesis, characterization, and functionalization of 2-benzylamino-thiazol-4-one , a privileged heterocyclic scaffold in drug discovery. Known for its utility in developing tyrosinase inhibitors, antimicrobial agents, and kinase inhibitors (e.g., Mnk2, EGFR), this compound serves as a critical intermediate due to its active methylene center at the C-5 position. This guide details both classical thermal and microwave-assisted "green" protocols, addresses the critical amino-imino tautomerism that often confuses NMR interpretation, and outlines a standardized workflow for Knoevenagel condensation to generate bioactive 5-arylidene derivatives.

Core Chemistry & Tautomeric Landscape

The reactivity of 2-benzylamino-thiazol-4-one is defined by two structural features: the exocyclic nitrogen (N-2 position) and the active methylene (C-5 position).

1.1 Tautomeric Equilibrium

Researchers must recognize that this intermediate exists in a dynamic equilibrium between the amino (A) and imino (B) forms. In polar aprotic solvents (e.g., DMSO-d6), the equilibrium often favors the imino form, stabilized by intramolecular hydrogen bonding or solvent interactions.

-

Amino Form (A): 2-(benzylamino)thiazol-4(5H)-one

-

Imino Form (B): 2-(benzylimino)thiazolidin-4-one

Failure to account for this equilibrium can lead to misinterpretation of

1.2 Structural Diagram (Graphviz)

Figure 1: Tautomeric equilibrium and site-specific reactivity of the thiazol-4-one scaffold.

Synthesis Protocols

Two methods are provided: Method A (Classical Thermal) for large-scale batches, and Method B (Microwave-Assisted) for rapid library generation and green chemistry compliance.

Pre-requisite: Synthesis of N-Benzylthiourea

If not commercially available, synthesize by reacting benzylamine (1.0 eq) with ammonium thiocyanate (1.1 eq) in refluxing HCl/Ethanol.

Method A: Classical Thermal Cyclization (Standard)

-

Scale: 10 mmol

-

Time: 4–6 hours

-

Yield: 75–85%[1]

Materials:

-

N-Benzylthiourea (1.66 g, 10 mmol)

-

Chloroacetic acid (0.95 g, 10 mmol) or Ethyl chloroacetate (1.22 g, 10 mmol)

-

Anhydrous Sodium Acetate (0.82 g, 10 mmol)

-

Absolute Ethanol (30 mL)

Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve N-benzylthiourea in absolute ethanol (20 mL).

-

Addition: Add chloroacetic acid and anhydrous sodium acetate.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Workup: Pour the hot reaction mixture into ice-cold water (100 mL). A white to off-white precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash with cold water (2 x 20 mL) to remove salts.

-

Purification: Recrystallize from ethanol to obtain white needle-like crystals.

Method B: Microwave-Assisted Synthesis (Green/Fast)

-

Scale: 2 mmol

-

Time: 10–15 minutes

-

Yield: 85–92%

Protocol:

-

Preparation: Mix N-benzylthiourea (0.33 g, 2 mmol), chloroacetic acid (0.19 g, 2 mmol), and a catalytic amount of sodium acetate in Ethanol (3 mL) in a microwave-safe vial.

-

Irradiation: Irradiate at 300W (or set temperature to 100°C) for 10–15 minutes.

-

Workup: Pour into crushed ice. Filter and dry the precipitate.[1][2][3]

-

Advantage: Significantly reduced solvent usage and reaction time; higher purity often negates the need for recrystallization.

Functionalization: The Knoevenagel Condensation

The most critical application of 2-benzylamino-thiazol-4-one is its conversion into 5-arylidene derivatives . The C-5 methylene group is highly acidic and undergoes rapid condensation with aromatic aldehydes. These derivatives are potent Tyrosinase Inhibitors and Antimicrobial agents .

Protocol: Synthesis of 5-Arylidene Derivatives

-

Target: (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one

-

Reagents: 2-Benzylamino-thiazol-4-one (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Acetate (3.0 eq).

-

Solvent: Glacial Acetic Acid.

Step-by-Step:

-

Charge: In a round-bottom flask, combine the thiazol-4-one intermediate (1 mmol) and the appropriate benzaldehyde derivative (1 mmol).

-

Catalysis: Add anhydrous sodium acetate (3 mmol) and glacial acetic acid (5 mL).

-

Reflux: Heat to reflux for 2–4 hours. The reaction often changes color (yellow/orange) as the conjugated system forms.

-

Precipitation: Cool to room temperature and pour into water.

-

Purification: Filter the solid. Recrystallize from glacial acetic acid or ethanol/DMF mixtures.

Stereochemistry Note:

The (Z)-isomer is thermodynamically favored due to steric hindrance and stability of the exocyclic double bond configuration. This can be confirmed by

Analytical Data & Characterization

Compare your product against these standard values to ensure scaffold integrity.

| Feature | Method | Expected Signal/Value | Interpretation |

| Appearance | Visual | White needles (Intermediate) | Yellow/Orange (Arylidene derivatives) |

| Melting Point | Capillary | 255–258°C (dec.) | High MP indicates strong H-bonding network. |

| DMSO-d6 | C-5 Methylene protons. Disappearance confirms Knoevenagel condensation. | ||

| DMSO-d6 | Benzylic CH2. Splitting may occur if NH coupling is visible. | ||

| DMSO-d6 | NH proton. Broad signal indicates tautomeric exchange. | ||

| IR | KBr Pellet | 1680–1720 cm | Strong C=O stretch (Lactam carbonyl). |

Application Workflow: Drug Discovery

The following diagram illustrates the divergent synthesis pathways from the core intermediate to bioactive targets.

Figure 2: Divergent synthetic pathways for bioactive discovery.

References

-

Synthesis and Tyrosinase Inhibition: Yi, W., et al. "Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects." Int. J. Mol. Sci.2020 , 21(17), 6335. [Link]

-

Microwave-Assisted Green Synthesis: Prajapat, P., et al. "A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one Analogues." Iranian Journal of Organic Chemistry2016 , 8(2), 1795-1801. [Link]

-

Anticancer (Mnk2 Inhibitors): Yu, C., et al. "Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors." ChemMedChem2014 , 9(5), 962-972. [Link]

-

Xanthine Oxidase Inhibitors: Sondhi, S.M., et al. "Development of 2-(Substituted Benzylamino)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors." Chem. Biol. Drug Des.2016 , 87(4), 508-516. [Link]

-

General Reactivity & Tautomerism: Metwally, M.A., et al. "2-Amino-4-thiazolidinones: Synthesis and Reactions." Heteroatom Chemistry2010 . [Link]

Sources

Technical Application Note: In Vitro Profiling of 2-Benzylamino-thiazol-4-one Derivatives

Introduction: The Privileged Scaffold

The 2-amino-thiazol-4-one core, particularly when substituted with a 2-benzylamino moiety, represents a "privileged scaffold" in medicinal chemistry. This pharmacophore exhibits a poly-pharmacological profile, showing potent activity as:

-

Tyrosine Kinase Inhibitors: Specifically targeting EGFR (Epidermal Growth Factor Receptor) and overcoming T790M resistance mechanisms.

-

Tubulin Polymerization Inhibitors: Binding to the colchicine site to arrest the cell cycle in the G2/M phase.[1]

-

Antimicrobials: Inhibiting bacterial MurB or fungal CYP51.[2]

This guide focuses on the oncology workflow , specifically quantifying EGFR inhibition and validating the mechanism of cell death (apoptosis vs. necrosis).

Compound Management & Stability (Critical)

Warning: Thiazol-4-one derivatives are susceptible to hydrolysis and S-oxidation in solution. Poor handling leads to false negatives in high-throughput screening (HTS).

Solubility & Storage Protocol

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[3]

-

Concentration: Prepare stock solutions at 10 mM or 20 mM.

-

Tautomerism: In DMSO, these compounds exist as a tautomeric mixture of the amine and imine forms. This is normal and observable via NMR but does not affect biological potency if stored correctly.

-

Storage:

-

Short-term (1 week): 4°C protected from light.

-

Long-term (>1 week): -20°C or -80°C under argon atmosphere.

-

Avoid: Repeated freeze-thaw cycles. Thiazol-4-ones can precipitate upon contact with aqueous media if the DMSO concentration exceeds 0.5-1.0%.

-

Visual Workflow: Compound Handling

Caption: Decision tree for ensuring compound stability and solubility prior to biological testing.

Primary Assay: EGFR Kinase Inhibition (Biochemical)

Many 2-benzylamino-thiazol-4-ones function as ATP-competitive inhibitors of EGFR. This assay quantifies the IC50 of the compound against the purified kinase domain.

Assay Principle (TR-FRET)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The compound competes with ATP. If the kinase is active, it phosphorylates a peptide substrate, which is then detected by a Europium-labeled antibody.

-

Inhibition = Low FRET Signal.

-

No Inhibition = High FRET Signal.

Protocol Steps

-

Reagents:

-

Recombinant EGFR enzyme (Wild Type or T790M mutant).

-

Substrate: Poly(Glu, Tyr) 4:1 biotinylated peptide.

-

ATP (at

concentration, typically 10 µM). -

Detection: Eu-anti-phosphotyrosine antibody + APC-Streptavidin.

-

-

Plate Setup: 384-well white, low-volume plates.

-

Reaction:

-

Add 2 µL Compound (serial dilution in 1% DMSO).

-

Add 4 µL Enzyme mix (EGFR). Incubate 10 mins (Pre-incubation allows slow-binding inhibitors to equilibrate).

-

Add 4 µL Substrate/ATP mix to initiate reaction.

-

Incubate 60 mins at Room Temperature (RT).

-

-

Termination & Read:

-

Add 10 µL Detection Mix (contains EDTA to stop reaction).

-

Incubate 60 mins.

-

Read on Multimode Plate Reader (Ex: 337 nm, Em: 620/665 nm).

-

Data Analysis

Calculate the Ratio (

-

Valid Z' Factor: > 0.5.

-

Reference Control: Erlotinib (Expected IC50 ~ 20-80 nM).

Secondary Assay: Apoptosis Induction (Cellular)

If the compound inhibits EGFR, it should induce apoptosis (programmed cell death) rather than necrosis (uncontrolled lysis). We distinguish this using Annexin V / Propidium Iodide (PI) flow cytometry.

Mechanism of Action Visualization

Caption: Mechanistic flow from EGFR inhibition to the externalization of phosphatidylserine (PS), detectable by Annexin V.

Protocol Steps

-

Cell Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at

cells/well in 6-well plates. Allow attachment (24h). -

Treatment: Treat with compound at

and -

Incubation: 24 to 48 hours.

-

Harvesting:

-

Collect media (contains detached dead cells).

-

Trypsinize adherent cells gently (do not over-digest).

-

Combine and centrifuge (1200 rpm, 5 min).

-

-

Staining:

-

Resuspend in 100 µL 1X Annexin Binding Buffer.

-

Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

-

Incubate 15 mins at RT in the dark.

-

-

Acquisition: Analyze via Flow Cytometer (488 nm excitation).

Interpretation Table

| Quadrant | Annexin V | PI | Cell Status | Biological Meaning |

| Q3 (LL) | Negative | Negative | Live | Healthy cells. |

| Q4 (LR) | Positive | Negative | Early Apoptosis | Desired Mechanism. Membrane asymmetry lost, membrane integrity intact. |

| Q2 (UR) | Positive | Positive | Late Apoptosis | Secondary necrosis (post-apoptotic). |

| Q1 (UL) | Negative | Positive | Necrosis | Toxic cell lysis (Off-target toxicity). |

References

-

Ghavami, G. et al. (2025). "Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer." Bioorganic & Medicinal Chemistry. Link

-

Al-Warhi, T. et al. (2022). "Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking." Drug Design, Development and Therapy.[4] Link

-

Romagnoli, R. et al. (2020). "Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents." Molecules. Link

-

BenchChem. "Improving the stability of thiazole compounds in DMSO for long-term storage." Application Notes. Link

-

Pérez-Garijo, A. et al. (2013). "Apoptotic cells can induce non-autonomous apoptosis through the TNF pathway." eLife.[5] Link

Sources

- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Apoptotic cells can induce non-autonomous apoptosis through the TNF pathway | eLife [elifesciences.org]

Application Notes and Protocols for Cell-Based Assays: Evaluating the Antiproliferative Effects of 2-Benzylamino-thiazol-4-one

Introduction: Unveiling the Therapeutic Potential of Thiazol-4-ones

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile, which includes anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Derivatives of this core structure have demonstrated significant potential in oncology by targeting various cellular processes essential for tumor growth and survival.[5] The compound 2-Benzylamino-thiazol-4-one belongs to this promising class of molecules. A thorough evaluation of its antiproliferative effects is a critical first step in elucidating its potential as a therapeutic agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for a multi-assay approach to characterize the antiproliferative activity of 2-Benzylamino-thiazol-4-one. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and mechanistically informative. By integrating data from assays that measure metabolic activity, cell mass, apoptosis induction, and cell cycle progression, researchers can build a comprehensive profile of the compound's biological activity.

High-Level Experimental Strategy

A multi-faceted approach is essential to determine whether a compound's effect is cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death). The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Caption: General workflow for assessing antiproliferative compounds.

Assay 1: Metabolic Activity as an Indicator of Cell Viability (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6] Its mechanism hinges on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which are functional only in metabolically active, living cells.[7] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. This absorbance is directly proportional to the number of viable cells in the well.[8]

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials:

-

MTT (Thiazolyl Blue Tetrazolium Bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at -20°C, protected from light.[9]

-

Cell culture medium (appropriate for the cell line).

-

Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

-

96-well flat-bottom sterile microplates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Benzylamino-thiazol-4-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[9][10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. The incubation time may need optimization depending on the cell type's metabolic rate.[9]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10]

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

Example Data Table:

| Compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| Untreated Control | 1.254 ± 0.08 | 100% |

| Vehicle Control (0.1% DMSO) | 1.248 ± 0.06 | 99.5% |

| 0.1 | 1.198 ± 0.07 | 95.5% |

| 1 | 0.982 ± 0.05 | 78.3% |

| 10 | 0.631 ± 0.04 | 50.3% |

| 50 | 0.245 ± 0.03 | 19.5% |

| 100 | 0.110 ± 0.02 | 8.8% |

Calculation: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting % Viability against the log of the compound concentration and performing a non-linear regression analysis.

Assay 2: Total Cellular Protein as a Measure of Cell Number (SRB Assay)

Principle of the Assay

The Sulforhodamine B (SRB) assay is a robust and sensitive method that estimates cell number by quantifying total cellular protein.[10][11] The assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues in proteins under mildly acidic conditions.[12] Cells are first fixed to the plate with trichloroacetic acid (TCA), which also removes metabolites and other small molecules. After staining, unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base). The absorbance of this solution is proportional to the total cellular mass.[12]

Caption: Principle of the Sulforhodamine B (SRB) assay.

Detailed Protocol: SRB Assay

Materials:

-

Trichloroacetic acid (TCA) solution: 50% (w/v) in dH2O, stored at 4°C.

-

Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% (v/v) acetic acid.

-

Wash solution: 1% (v/v) acetic acid.

-

Solubilization solution: 10 mM Tris base solution, pH 10.5.

-

96-well flat-bottom sterile microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After compound incubation, gently add 25-50 µL of cold 50% TCA directly to the medium in each well (to a final concentration of 10% TCA).[13] Incubate the plates at 4°C for 1 hour. This step fixes the cells and their proteins to the plastic.

-

Washing: Carefully remove the supernatant. Wash the plates four to five times by submerging them in a container of slow-running tap water or by adding 200 µL of 1% acetic acid to each well.[10][13] After the final wash, remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][13]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any SRB that has not bound to protein.[13]

-

Drying: Allow the plates to air-dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

-

Reading: Place the plate on an orbital shaker for 10 minutes to ensure the dye is fully solubilized.[13] Measure the absorbance at approximately 510 nm.

Assay 3: Detection of Programmed Cell Death (Caspase-3/7 Activity Assay)

Principle of the Assay

A reduction in cell viability can occur through necrosis or a controlled process of programmed cell death called apoptosis. A hallmark of apoptosis is the activation of a family of proteases called caspases.[14] Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the disassembly of the cell.[15] Caspase-3/7 activity assays utilize a synthetic substrate containing the peptide sequence DEVD, which is specifically recognized and cleaved by active caspases-3 and -7.[15] This peptide is conjugated to a reporter molecule (e.g., a fluorophore or aminoluciferin) that is quenched in the intact substrate. Upon cleavage by active caspases, the reporter is released, producing a measurable fluorescent or luminescent signal that is proportional to the level of apoptosis.[16][17]

Caption: Principle of a fluorogenic Caspase-3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

This protocol is based on a common "add-mix-measure" format, such as the Promega Caspase-Glo® 3/7 system.

Materials:

-

Caspase-Glo® 3/7 Reagent (contains proluminescent substrate and luciferase).

-

White-walled, 96-well microplates suitable for luminescence.

-

Luminometer.

-

Positive control apoptosis inducer (e.g., Staurosporine).

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-Benzylamino-thiazol-4-one as described previously. Include a positive control (e.g., Jurkat cells treated with staurosporine or anti-Fas mAb) to validate the assay.[17]

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[17]

-

Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

Example Data Table:

| Treatment | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Untreated |

| Untreated Control | 15,230 ± 980 | 1.0 |

| Vehicle Control | 15,880 ± 1,150 | 1.04 |

| Compound (10 µM) | 185,600 ± 12,500 | 12.2 |

| Compound (50 µM) | 450,100 ± 25,700 | 29.6 |

| Staurosporine (1 µM) | 512,400 ± 31,800 | 33.6 |

Calculation: Fold Change = (RLU_Sample - RLU_Blank) / (RLU_Untreated - RLU_Blank)

A significant increase in luminescence fold change indicates the induction of apoptosis via caspase-3/7 activation.

Assay 4: Analysis of Cell Cycle Progression

Principle of the Assay

Antiproliferative compounds can exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from dividing. Flow cytometry can be used to analyze the distribution of a cell population across these phases.[18] The method relies on staining the DNA of fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[19] The fluorescence intensity of an individual cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0 or G1 phase. Cells in the S phase, which are actively synthesizing DNA, have an intermediate amount of DNA and fluorescence.[19] An accumulation of cells in a particular phase following treatment suggests the compound interferes with that stage of cell division.

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

Phosphate Buffered Saline (PBS).

-

Fixation solution: Ice-cold 70% ethanol.

-

Propidium Iodide (PI) staining solution containing RNase A and a permeabilizing agent like Triton X-100.[20]

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with 2-Benzylamino-thiazol-4-one for the desired time (e.g., 24 hours).

-

Harvest Cells: Harvest both adherent and floating cells to ensure all cells, including any that have detached due to treatment, are analyzed. Centrifuge the cell suspension (e.g., at 200 x g for 5 minutes).

-

Wash: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI staining solution.[20]

-

Incubation: Incubate the cells at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light. The RNase in the solution degrades RNA, ensuring that PI only stains DNA.[19]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

Data Presentation and Analysis

The output is a histogram of cell count versus fluorescence intensity. Software is used to model the peaks and quantify the percentage of cells in each phase. A sub-G1 peak can also be quantified, which often represents apoptotic cells with fragmented DNA.[19]

Example Data Table:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |

| Untreated Control | 65.2% | 20.5% | 14.3% | 1.1% |

| Vehicle Control | 64.8% | 21.1% | 14.1% | 1.3% |

| Compound (10 µM) | 35.7% | 15.3% | 49.0% | 5.8% |

Interpretation: In this example, treatment with the compound leads to a significant decrease in the G0/G1 population and a large increase in the G2/M population, indicating a cell cycle arrest at the G2/M checkpoint. The increase in the sub-G1 fraction also corroborates apoptotic cell death.

References

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Cao, J., et al. (2018). Assaying cell cycle status using flow cytometry. In Current Protocols in Immunology. Retrieved from [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

-

Cellculture2. (2024, February 27). Cell quantitation: SRB Assay. Altervista. Retrieved from [Link]

-

Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Provost, J. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

-

Bijl, T. (n.d.). Cell fixation and SRB staining. Labprep.video. Retrieved from [Link]

-

Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

-

Chimenti, F., et al. (2013). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 18(11), 13650–13671. Retrieved from [Link]

-

Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. Retrieved from [Link]

-

Panagiotopoulou, A., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(18), 4048. Retrieved from [Link]

-

Sharma, S., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. Chemical Biology & Drug Design, 87(4), 557-564. Retrieved from [Link]

-

Witulski, B., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254-63. Retrieved from [Link]

-

Căproiu, M. T., et al. (2011). The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. ResearchGate. Retrieved from [Link]

-

Aly, H. M., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules, 28(24), 7980. Retrieved from [Link]

-

Vicini, P., et al. (2008). 2-Heteroarylimino-5-benzylidene-4-thiazolidinones analogues of 2-thiazolylimino-5-benzylidene-4-thiazolidinones with antimicrobial activity: synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry, 16(7), 3714-24. Retrieved from [Link]

-

Wujec, M., et al. (2024). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 107. Retrieved from [Link]

-

Al-Omar, M. A. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Heteroarylimino-5-benzylidene-4-thiazolidinones analogues of 2-thiazolylimino-5-benzylidene-4-thiazolidinones with antimicrobial activity: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E | MDPI [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. stemcell.com [stemcell.com]

- 16. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]

- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 18. biocompare.com [biocompare.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 2-Benzylamino-thiazol-4-one Purification

Topic: Purification methods for crude 2-Benzylamino-thiazol-4-one Role: Senior Application Scientist Content: Technical Support Center Guide

Welcome to the Purification Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your synthesis of 2-benzylamino-thiazol-4-one (also known as 2-benzyliminothiazolidin-4-one) has yielded a product that is off-color, oily, or has a wide melting point range.[1][2][3][4]

This compound belongs to the "pseudothiohydantoin" class.[3][4] Its purification is nuanced due to tautomeric equilibrium (amino-thiazole vs. imino-thiazolidinone) and its tendency to co-precipitate with unreacted thiourea derivatives.[1][2][3][4]

Below is your interactive troubleshooting guide.

📊 Module 1: Diagnostic Triage

Before starting a purification workflow, characterize your crude material. [5]

| Diagnostic Test | What to Look For | Interpretation |

| Visual Inspection | White to off-white needles vs. Yellow/Orange sticky solid | Yellow/Orange: Oxidation or polymerized impurities.[1][2][3][4] Sticky: Trapped solvent or "oiling out" (see FAQ).[2][3][4][5] |

| TLC Analysis | Eluent: Ethyl Acetate:Hexane (1:[2][3][5]1) or MeOH:CHCl3 (1:9) | Spot at Baseline: Unreacted thiourea or inorganic salts.[1][3][4] Multiple Spots: Hydrolysis product (2,4-thiazolidinedione).[1][2][3][4][5] |

| Melting Point | Range width (ΔT) | ΔT > 2°C: Impure. ΔT < 1°C: High purity. Note: Typical MP is often ~140–160°C (derivative dependent) [1, 2].[2][3][4][5] |

| Solubility Check | Water vs. Ethanol | Should be insoluble in cold water, soluble in hot ethanol.[3][4][5] |

🛠️ Module 2: Purification Protocols

Select the protocol based on your diagnostic result.

Workflow Visualization

Caption: Decision tree for selecting the optimal purification pathway based on crude product quality.

Protocol A: Acid-Base Reprecipitation (The "Deep Clean")

Use this if your product is a crude hydrochloride salt or heavily contaminated with non-basic impurities.[1][2][3]

The Science: The thiazole ring nitrogen is basic.[4] By dissolving in acid and reprecipitating with a weak base, you leave non-basic impurities (like 2,4-thiazolidinedione) in solution.[1][4][5]

-

Dissolution: Suspend the crude solid in hot water (approx. 10 mL/g). If it does not dissolve, add 10% HCl dropwise until a clear solution forms (protonation of the exocyclic amine/ring nitrogen).[5]

-

Filtration: Filter the hot acidic solution to remove insoluble mechanical impurities.[1][3][4]

-

Neutralization: Allow the filtrate to cool slightly (to ~50°C). Slowly add a saturated solution of Sodium Acetate (preferred over strong bases to prevent hydrolysis) [3].[3][4][5]

-

Precipitation: The free base will precipitate as a white solid.[3][4]

-

Collection: Cool to 0–5°C, filter, and wash with copious cold water to remove salts.

Protocol B: Recrystallization (The "Polish")

Use this for final purification to achieve analytical grade crystals.[2][5]

Solvent System: Ethanol (95%) or Ethanol/Water (8:2).[2][3][5]

-

Saturation: Place the solid in a flask with a stir bar. Add Ethanol (95%) and heat to reflux.[2][3][4][5] Add just enough solvent to dissolve the solid at boiling point.[3][4]

-

Tip: If the solution is colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary).

-

Completion: Once at room temperature, move to an ice bath for 30 minutes.

-

Isolation: Filter the crystals. Wash with a small amount of ice-cold ethanol .[1][3][4]

-

Drying: Dry in a vacuum oven at 50°C.

❓ Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing. What happened?

-

Cause: This is common with benzyl derivatives due to their lipophilicity and low melting points.[1][3][4] It happens when the solution cools too fast or the solvent mixture is too polar (if using water).[4]

-

Fix: Re-heat the mixture until clear. Add a "seed crystal" if available.[1][3][4] Scratch the glass vigorously with a glass rod to induce nucleation.[3][4] Cool very slowly. If using EtOH/Water, add slightly more Ethanol to keep the oil in solution until crystals can form.[4][5]

Q2: The product has a persistent yellow color.

-

Cause: Oxidation of the sulfur or trace polymerization of thiourea precursors.[4]

-

Fix: Use Protocol B with the activated charcoal step. Ensure you do not boil the charcoal for too long (>10 mins), as this can sometimes degrade the thiazolone ring [4].[5]

Q3: My melting point is 10°C lower than the literature value.

-

Cause: Retained solvent (ethanol solvates) or the presence of the imino tautomer.[4]

-

Fix: Dry the sample under high vacuum (0.1 mmHg) at 60°C for 4 hours. If the MP remains low, check for the hydrolysis byproduct (2,4-thiazolidinedione) via TLC; if present, repeat Protocol A .

Q4: Can I use Acetone for recrystallization?

-

Analysis: Acetone is a good solvent for solubility, but it often holds the product too well, leading to low yields.[5] Ethanol is superior because of the steeper solubility-temperature curve for this specific heterocycle.[1][4]

📚 References

-

Preparation of Pseudothiohydantoin. Organic Syntheses, Coll. Vol. 3, p.751 (1955).[3][4][5] Link (Foundational method for the parent ring system).[2][3][5]

-

Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one. Journal of Applied Pharmaceutical Science, 2016.[1][2][3][4][6] Link (Provides specific characterization data for aryl/benzyl derivatives).[2][3][5]

-

Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate. Journal of the Chemical Society, Perkin Transactions 1. Link (Discusses the acid-base properties and stability).[2][3][5]

-

Purification of 2-aminothiazole derivatives. US Patent 2489038A. Link (Industrial purification logic applicable to the thiazole core).[2][3][5]

Sources

Technical Support Center: Stability and Degradation of 2-Benzylamino-thiazol-4-one in Solution

Introduction: Welcome to the technical support guide for 2-Benzylamino-thiazol-4-one. This molecule, featuring a thiazol-4-one core, is of significant interest to researchers in medicinal chemistry and drug development. Understanding its chemical stability and degradation profile in solution is paramount for ensuring the reliability and reproducibility of experimental results, from initial screening to formulation development. The inherent reactivity of the thiazol-4-one ring system, combined with the benzylamino substituent, presents unique stability challenges that must be proactively managed.

This guide provides in-depth, field-proven insights into the factors governing the stability of 2-Benzylamino-thiazol-4-one, common issues encountered during its handling, and robust methodologies to investigate its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of 2-Benzylamino-thiazol-4-one in solution?

A1: The stability of 2-Benzylamino-thiazol-4-one is primarily influenced by a combination of chemical and physical factors. The thiazol-4-one ring, which can be viewed as a cyclic thioester-amide analogue, is the most reactive part of the molecule. Key factors include:

-

pH: The compound is susceptible to hydrolysis under both acidic and, particularly, alkaline conditions, which can lead to the opening of the thiazolinone ring.[1][2]

-

Temperature: Elevated temperatures will accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[1]

-

Light Exposure: Aromatic heterocyclic systems like thiazoles can be sensitive to UV and visible light, potentially leading to complex photodegradation pathways.[1][3]

-

Oxidizing Agents: The presence of dissolved oxygen, peroxides from solvents (like aged THF or ether), or other oxidizing species can lead to the oxidation of the sulfur atom in the thiazole ring.[1][4]

-

Solvent Choice: The type of solvent can impact stability. Protic solvents may facilitate hydrolysis, while the purity of any solvent is crucial to avoid contaminants that could catalyze degradation.[2]

Q2: What are the most common degradation pathways for this compound?

A2: Based on the structure, three primary degradation pathways are anticipated:

-

Hydrolysis: This is often the most significant pathway in aqueous solutions. The amide bond within the thiazol-4-one ring is susceptible to cleavage, leading to a ring-opening event. Under basic conditions, this is typically initiated by hydroxide attack at the carbonyl carbon.

-

Oxidation: The sulfur heteroatom in the thiazole ring is a prime target for oxidation, which can form the corresponding sulfoxide and, under more stringent conditions, a sulfone.[1][4] This modification alters the electronic properties and shape of the molecule, likely impacting its biological activity.

-

Photodegradation: Upon absorption of light, the thiazole ring can become electronically excited. This can initiate reactions with dissolved oxygen to form reactive oxygen species (like singlet oxygen) or lead to ring cleavage and rearrangement, resulting in a variety of photoproducts.[3][5]

Q3: What are the typical signs of degradation in my samples?

A3: Degradation can manifest in several ways:

-

Visual Changes: You might observe a change in the color or clarity of a solution, or the formation of precipitate if the degradation products are less soluble.[3]

-

Analytical Changes: When analyzing by High-Performance Liquid Chromatography (HPLC), you will typically see a decrease in the peak area of the parent 2-Benzylamino-thiazol-4-one compound over time.[3] Concurrently, you will observe the appearance of new peaks, representing the degradation products.[1]

-

Inconsistent Biological Data: The most critical sign is often a loss of reproducibility in biological assays. If the compound degrades, the effective concentration of the active molecule decreases, leading to variable results.

Q4: What are the recommended storage and handling procedures for solutions of 2-Benzylamino-thiazol-4-one?

A4: To ensure maximum stability, follow these guidelines:

-

Storage: Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

-

Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][3]

-

Inert Atmosphere: For long-term storage or when working with sensitive applications, purging the solution with an inert gas like argon or nitrogen can minimize oxidative degradation by displacing dissolved oxygen.[3]

-

Working Solutions: Prepare fresh working solutions in your aqueous assay buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid degradation of the compound is observed in my aqueous assay buffer, even when prepared fresh.

| Possible Cause | Recommended Solution |

| Unfavorable pH: The pH of your buffer may be too high (alkaline) or too low (acidic), accelerating hydrolysis.[1] | Action: Measure the pH of your final solution. If possible, perform a quick pH stability screen by incubating the compound in buffers of varying pH (e.g., pH 5, 7.4, 9) for a set time and analyzing by HPLC. Adjust your assay conditions to a more favorable pH if possible. |

| Buffer Components: Certain buffer components (e.g., phosphate with certain metal ions) can sometimes catalyze degradation. | Action: Test the compound's stability in a simpler buffer system (e.g., HEPES, MOPS) to see if the degradation rate changes. |

| High Temperature: The assay is performed at an elevated temperature (e.g., 37°C), which accelerates degradation.[1] | Action: Minimize the incubation time at elevated temperatures. Always include a time-zero control sample for comparison. |

Issue 2: Unknown peaks are appearing in the HPLC chromatogram of my stock solution stored in DMSO.

| Possible Cause | Recommended Solution |

| Water Contamination: The DMSO used may not be anhydrous. Trace amounts of water can facilitate slow hydrolysis over time, even at low temperatures. | Action: Purchase high-purity, anhydrous-grade DMSO. Store it properly with desiccant to prevent moisture absorption. |

| Oxidation: Dissolved oxygen in the solvent can cause slow oxidation of the sulfur atom.[1][4] | Action: For long-term storage, consider sparging the DMSO with argon or nitrogen before preparing the stock solution. |

| Light Exposure: The stock vial has been repeatedly exposed to ambient light during use.[3] | Action: Ensure stock solutions are always kept in amber vials and minimize exposure to light when handling. |

Key Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for systematically identifying potential degradation products and understanding the stability profile of a compound.[6] It involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To determine the degradation pathways of 2-Benzylamino-thiazol-4-one under hydrolytic, oxidative, photolytic, and thermal stress.

Required Equipment & Reagents:

-

2-Benzylamino-thiazol-4-one

-

HPLC system with UV or DAD detector

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

pH meter, calibrated

-

Photostability chamber, oven

-

Class A volumetric flasks and pipettes

Step-by-Step Methodology

-

Prepare Stock Solution:

-

Accurately prepare a 1 mg/mL stock solution of 2-Benzylamino-thiazol-4-one in methanol or acetonitrile.

-

-

Set Up Stress Conditions:

-

For each condition below, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a suitable vial. This results in a final compound concentration of 0.5 mg/mL.

-

Acid Hydrolysis: Add 1 mL of 0.2 M HCl (final concentration 0.1 M). Incubate one sample at room temperature and another at 60°C.[2][4]

-

Base Hydrolysis: Add 1 mL of 0.2 M NaOH (final concentration 0.1 M). Incubate at room temperature.[2][4] (Note: Base hydrolysis is often much faster).

-

Oxidative Degradation: Add 1 mL of 6% H₂O₂ (final concentration 3%). Incubate at room temperature.[2]

-

Thermal Degradation: Dilute 1 mL of stock with 1 mL of the initial solvent (methanol/acetonitrile). Incubate at 60°C in the dark.

-

Photolytic Degradation: Dilute 1 mL of stock with 1 mL of the initial solvent. Expose to light in a photostability chamber (e.g., 1.2 million lux hours).[2][3] Wrap a control sample in foil and place it in the same chamber.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Crucial Step: Before HPLC injection, neutralize the acidic and basic samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

-

Analyze all stressed samples, a time-zero (unstressed) sample, and a blank (stressor solution without compound) by a suitable stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the unstressed control.

-

Calculate the percentage degradation of the parent compound.

-

Note the retention times and peak areas of any new peaks (degradation products).

-

A good stability-indicating method will show baseline separation between the parent peak and all major degradation peaks.

-

Data Presentation & Visualization

Summary of Forced Degradation Conditions

| Stress Condition | Stressor Agent | Temperature | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | 2 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 - 24 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours |

| Thermal | Solvent Only | 60°C | 24 - 72 hours |

| Photolytic | Light Source | Chamber Temp | Per ICH Q1B |

Diagrams

Caption: Potential degradation pathways for 2-Benzylamino-thiazol-4-one.

Caption: Experimental workflow for a forced degradation study.

References

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 139-148. Available from: [Link]

-

Kaczorowska, K., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4567. Available from: [Link]

-

Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

-

El-Subbagh, H. I., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-347. Available from: [Link]

-

Patel, N. B., & Shaikh, F. M. (2016). A complete review of thiazolidine-4-ones. ResearchGate. Available from: [Link]

-

Riyadh, S. M., et al. (2013). Research progress of thiazole flavor compounds. CABI Digital Library. Available from: [Link]

-

de Souza, M. V. N., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available from: [Link]

-

Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

Overcoming low yields in Knoevenagel condensation for thiazolidinones

Topic: Overcoming Low Yields in Knoevenagel Condensation for 5-Arylidene-2,4-Thiazolidinediones Ticket ID: TZD-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Knoevenagel condensation between aromatic aldehydes and 2,4-thiazolidinedione (TZD) is the pivotal step in synthesizing glitazone-class PPAR-γ agonists (e.g., Rosiglitazone, Pioglitazone). While theoretically simple, this reaction frequently suffers from equilibrium stagnation , catalyst deactivation , and difficult purification (sticky oils).

This guide moves beyond standard textbook protocols, offering chemically engineered solutions to shift equilibrium and maximize yield.

Module 1: The Mechanistic Bottleneck